

(2S)-2-Aminobutyramide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (2S)-2-aminobutyramide

CAS No.: 143164-46-9

Cat. No.: B114520

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-aminobutyramide, particularly in its hydrochloride salt form, is a crucial chiral intermediate in modern pharmaceutical synthesis. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis methodologies, and its primary application in the development of antiepileptic drugs. The information is tailored for researchers and professionals in the field of drug development and medicinal chemistry, presenting key data in accessible formats and detailing experimental protocols for its synthesis.

Chemical Identity and Physicochemical Properties

(2S)-2-aminobutyramide is most commonly handled and referenced in its hydrochloride form, (S)-2-Aminobutyramide hydrochloride. This stable salt facilitates its use in various synthetic applications.

Core Data

Identifier	Value	Source(s)
Chemical Name	(2S)-2-aminobutanamide	[1][2]
Synonyms	(S)-2-Aminobutyramide, L-2-Aminobutanamide	[1][3]
CAS Number (HCl salt)	7682-20-4	[1][2][3]
CAS Number (Free base)	7324-11-0	
Molecular Formula (HCl salt)	C4H11ClN2O	[1][3]
Molecular Weight (HCl salt)	138.60 g/mol	[3][4]

Physicochemical Characteristics

Property	Value	Source(s)
Appearance	White to off-white solid/crystalline powder	[1][3]
Melting Point	259-263 °C (decomposes)	[1][4]
Solubility	Slightly soluble in DMSO and water	[1]
Optical Activity [α] _{22/D}	+24° (c = 1 in H ₂ O)	[1]
Storage Conditions	2-8°C, under inert gas, away from moisture and oxidizing agents	[1][3][4]
Stability	Stable under recommended storage conditions	[1][3]

Role in Pharmaceutical Synthesis

(2S)-2-aminobutyramide is a key chiral building block, most notably in the synthesis of the second-generation antiepileptic drug, Levetiracetam.[5] Its stereospecific structure is essential for the desired pharmacological activity of the final active pharmaceutical ingredient (API). The primary use of **(2S)-2-aminobutyramide** hydrochloride is as a starting material or intermediate

in multi-step synthetic routes to Levetiracetam.[5] It is also recognized as Levetiracetam USP Related Compound B, highlighting its importance in the quality control and impurity profiling of the drug.[3]

Experimental Protocols: Synthesis of (2S)-2-Aminobutyramide

Several synthetic routes to **(2S)-2-aminobutyramide** have been developed, often focusing on stereoselective methods to ensure the desired enantiomeric purity. Below are detailed methodologies from published literature and patents.

Synthesis via Asymmetric Strecker Reaction

This method involves a chiral auxiliary-based Strecker reaction to produce (S)-2-aminobutyric acid hydrochloride, which is then amidated.

Step 1: Synthesis of (S)-2-aminobutyric acid hydrochloride

- A detailed protocol for the asymmetric Strecker reaction using a chiral auxiliary is followed to produce the enantiomerically pure (S)-2-aminobutyronitrile hydrochloride.
- The nitrile is then hydrolyzed to the corresponding carboxylic acid hydrochloride.

Step 2: Amidation to (S)-2-aminobutyramide hydrochloride

- The resulting (S)-2-aminobutyric acid hydrochloride is treated with methanol and thionyl chloride.
- Ammonia gas is then introduced to the reaction mixture to form the final product, (S)-2-aminobutyramide hydrochloride.

Synthesis from 2-Aminobutyric Acid via Resolution

This method starts with racemic 2-aminobutyric acid, which is resolved using a chiral resolving agent.

Step 1: Resolution of 2-Aminobutyric Acid

- Racemic 2-aminobutyric acid is treated with a chiral resolving agent, such as R-mandelic acid or d-camphorsulfonic acid, in a suitable solvent like methanol.[6]
- The diastereomeric salt of the (S)-enantiomer is selectively crystallized and isolated.

Step 2: Conversion to (S)-2-aminobutyryl chloride

- The resolved (S)-2-aminobutyric acid is reacted with thionyl chloride, with a catalyst such as phosphorus trichloride or phosphorus pentachloride, at a temperature of 50-80°C to form (S)-2-aminobutyryl chloride.[6]

Step 3: Amination

- The (S)-2-aminobutyryl chloride is dissolved in an alcoholic solvent and ammonia is passed through the solution to yield (S)-2-aminobutyramide.[6]

Synthesis via Hydrogenation of an Intermediate

This patented method involves the hydrogenation of a synthesized intermediate.

Step 1: Synthesis of Intermediate 1

- n-propanal, sodium hydrogen sulfite, potassium cyanide, and R-phenylglycinol are reacted to form an initial intermediate.[7]

Step 2: Hydrolysis to Intermediate 2

- Intermediate 1 is hydrolyzed using a sodium hydroxide solution to yield Intermediate 2.[7]

Step 3: Hydrogenation to (S)-2-aminobutyramide hydrochloride

- Intermediate 2 is subjected to hydrogenation in the presence of a palladium-carbon catalyst under acidic conditions and a hydrogen pressure of 0.3-1.0 MPa to give the final product.[7]

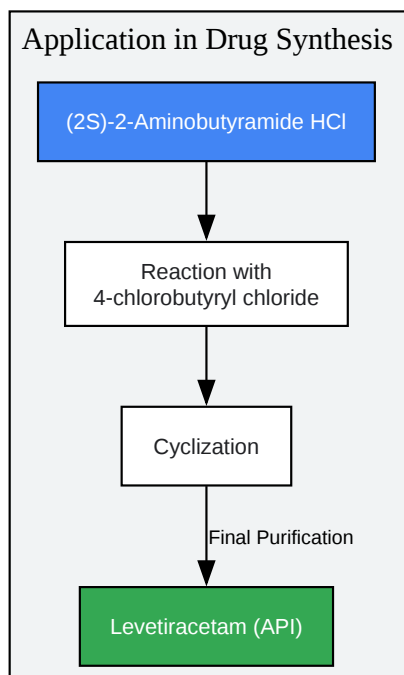
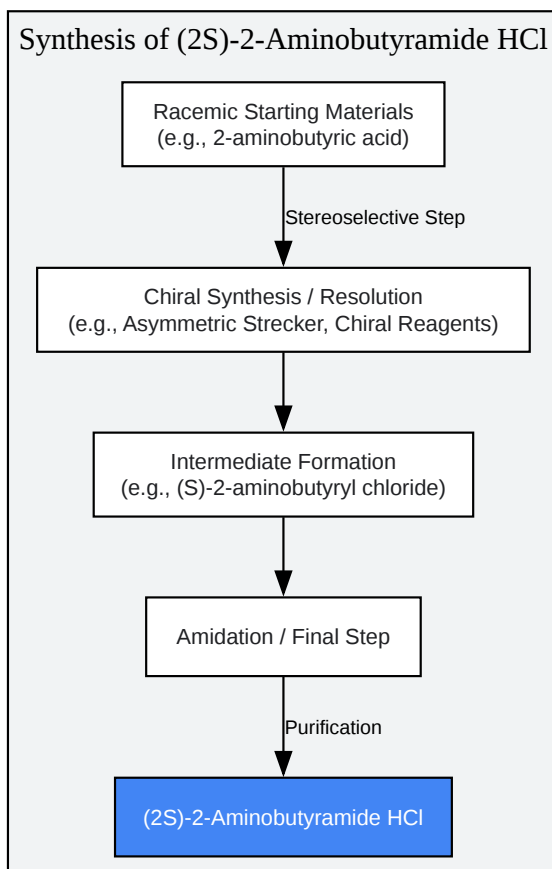
Biological Activity and Signaling Pathways

Currently, there is a notable lack of published data on the specific biological activity or mechanism of action of **(2S)-2-aminobutyramide** itself. Its primary role in the scientific

literature is that of a synthetic intermediate. As such, it is not typically characterized for its own pharmacological effects. The focus of research has been on its efficient and stereoselective synthesis to ensure the purity and efficacy of the final drug product, Levetiracetam.

Logical and Experimental Workflows

The synthesis and application of **(2S)-2-aminobutyramide** follow a logical progression from starting materials to its incorporation into the final active pharmaceutical ingredient.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. \(S\)-2-Aminobutyramide hydrochloride | 7682-20-4 \[chemicalbook.com\]](#)
- [2. guidechem.com \[guidechem.com\]](#)
- [3. \(S\)-2-Aminobutyramide Hydrochloride CAS 7682-20-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma \[hsppharma.com\]](#)
- [4. \(S\)-2-Aminobutyramide Hydrochloride | 7682-20-4 | Tokyo Chemical Industry \(India\) Pvt. Ltd. \[tcichemicals.com\]](#)
- [5. CN102898324A - Method for preparing \(S\)-2-aminobutanamide hydrochloride - Google Patents \[patents.google.com\]](#)
- [6. CN105646265A - Method for synthesizing \(S\)-2-aminobutanamide - Google Patents \[patents.google.com\]](#)
- [7. CN103626672A - Method for preparing \(S\)-2-aminobutanamide hydrochloride - Google Patents \[patents.google.com\]](#)
- To cite this document: BenchChem. [(2S)-2-Aminobutyramide: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b114520/docs#2s-2-aminobutyramide-a-comprehensive-technical-guide\]](https://www.benchchem.com/product/b114520/docs#2s-2-aminobutyramide-a-comprehensive-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)